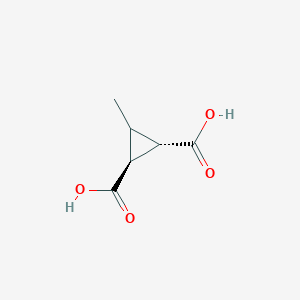

3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

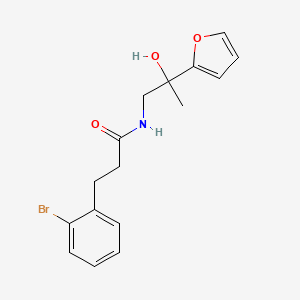

The compound “3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid” is a type of dicarboxylic acid, which means it contains two carboxyl groups (-COOH). These types of compounds are often involved in biological reactions and are key components in many natural and synthetic materials .

Chemical Reactions Analysis

Dicarboxylic acids can undergo a variety of reactions due to the presence of two carboxyl groups. They can participate in dehydration reactions to form anhydrides, decarboxylation reactions to lose a molecule of carbon dioxide, and reduction reactions to form diols .Physical And Chemical Properties Analysis

The physical and chemical properties of “3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid” would depend on its exact molecular structure. Generally, dicarboxylic acids are polar molecules and can form hydrogen bonds, which can affect their solubility and boiling points .科学的研究の応用

Asymmetric Synthesis Ligands

(1S,2S)-3-methylcyclopropane-1,2-dicarboxylic acid: serves as a precursor for synthesizing chiral ligands. Specifically, the hemilabile C2 symmetrical bidentate substituted amide ligands (1R,2R)-5a-d and (1S,2S)-6a-d are derived from this compound. These ligands have been characterized and found to be of special interest in asymmetric transformations .

Cyclopropane Synthesis

Cyclopropanes are important strained rings with unique reactivity. Researchers have explored the synthesis of cyclopropanes, and this compound can serve as a building block in such processes. Cyclopropanes find applications in organic synthesis, medicinal chemistry, and materials science .

Drug Development and Medicinal Chemistry

The rigid cyclopropane ring system in this compound can be modified to create novel drug candidates. Researchers investigate its potential as a scaffold for designing bioactive molecules. The unique reactivity of cyclopropanes allows for diverse functionalization, making them valuable in drug discovery .

Polymerization and Copolymer Formation

Researchers have explored the polymerization of cyclopropane-containing monomers. By incorporating this compound into copolymers, they enhance material properties. For instance, copolymers of β-cyclodextrin (β-CD) with other functional monomers exhibit improved drug delivery capabilities and biosensor applications .

Materials Science and Porous Materials

The hydrophobic cavity of β-CD makes it useful in designing porous materials. Researchers have explored its inclusion properties, surface area, and host-guest interactions. Polymerized CDs, including those derived from this compound, contribute to the development of smart materials for various applications .

Self-Assembly and Micelle Formation

Amphiphilic star-shaped copolymers containing β-CD can self-assemble into micelles in aqueous solutions. The hydrophobic β-CD core and hydrophilic segments lead to micelle formation, which has implications in drug delivery and nanotechnology .

作用機序

Safety and Hazards

特性

IUPAC Name |

(1S,2S)-3-methylcyclopropane-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-3(5(7)8)4(2)6(9)10/h2-4H,1H3,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXGPKYJOMGPCJ-IMJSIDKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H]([C@H]1C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta-Methylcyclopropane-1alpha,2beta-dicarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)